molecular formula C18H17FO4 B570679 (2R,​3R,​6S)​-6-​(4-​Fluorophenyl)​tetrahydro-​2-​(4-​hydroxyphenyl)​-2H-pyran-3-carboxylic Acid CAS No. 1618657-31-0

(2R,​3R,​6S)​-6-​(4-​Fluorophenyl)​tetrahydro-​2-​(4-​hydroxyphenyl)​-2H-pyran-3-carboxylic Acid

Katalognummer B570679
CAS-Nummer: 1618657-31-0
Molekulargewicht: 316.328
InChI-Schlüssel: XXZJUZXKBFUPQH-IKGGRYGDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(2R,​3R,​6S)​-6-​(4-​Fluorophenyl)​tetrahydro-​2-​(4-​hydroxyphenyl)​-2H-pyran-3-carboxylic Acid” is a chemical compound with the molecular formula C18H17FO4 and a molecular weight of 316.32 . It is available for purchase in a neat format .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H17FO4 . The compound contains fluorophenyl and hydroxyphenyl groups, which are likely to influence its chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism of Base-Catalyzed Reactions

  • Baťová et al. (2014) explored the base-catalyzed rearrangement and hydrolysis of Ezetimibe, producing (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide as a primary product. This study provides insights into the complex kinetics and mechanism of these reactions, which is significant for understanding and optimizing pharmaceutical processes involving similar compounds (Baťová et al., 2014).

Synthesis and Characterization

  • Chen Xin-zhi (2007) reported on the synthesis process for creating 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in producing Nebivolol, an antihypertensive agent. The study detailed a six-step process with an overall yield of 27%, highlighting the synthesis's potential for industrial application (Chen Xin-zhi, 2007).

Development of New Antihypertensive Agents

  • Yang Ning (2007) focused on synthesizing 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol. This research is essential for the development of new antihypertensive agents, demonstrating a high overall yield of 78% and contributing to pharmaceutical chemistry (Yang Ning, 2007).

Application in Corrosion Inhibition

  • Saranya et al. (2020) synthesized pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, to study the corrosion mitigation of mild steel in sulphuric acid solution. This research demonstrates the potential of pyran derivatives as effective corrosion inhibitors, with high inhibition efficiencies noted in their study (Saranya et al., 2020).

Crystal Structure and Molecular Conformation Studies

  • Mohandas et al. (2019) conducted a study on the crystal structure and molecular conformation of Allyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, providing valuable insights into the molecular structure and stability of related compounds (Mohandas et al., 2019).

Eigenschaften

{ "Design of Synthesis Pathway": "The synthesis of (2R,3R,6S)-6-(4-Fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxylic Acid can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and final deprotection to yield the target compound.", "Starting Materials": [ "4-Fluorophenylacetic Acid", "4-Hydroxyphenylacetic Acid", "Triethyl Orthoformate", "Sodium Methoxide", "Diethyl Azodicarboxylate", "Sodium Borohydride", "Acetic Anhydride", "Sulfuric Acid", "Sodium Hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Protection of 4-Fluorophenylacetic Acid with Triethyl Orthoformate to form the corresponding orthoester.", "Step 2: Reduction of the orthoester using Sodium Borohydride to yield the corresponding alcohol.", "Step 3: Protection of the alcohol with Acetic Anhydride to form the corresponding acetate.", "Step 4: Protection of 4-Hydroxyphenylacetic Acid with Diethyl Azodicarboxylate to form the corresponding azo compound.", "Step 5: Coupling of the protected 4-Fluorophenylacetic Acid and 4-Hydroxyphenylacetic Acid intermediates using Sulfuric Acid as a catalyst to form the desired pyran ring.", "Step 6: Deprotection of the acetate and azo groups using Sodium Methoxide and Sulfuric Acid, respectively.", "Step 7: Neutralization of the reaction mixture with Sodium Hydroxide and purification of the final product using Ethanol and Water." ] }

CAS-Nummer

1618657-31-0

Produktname

(2R,​3R,​6S)​-6-​(4-​Fluorophenyl)​tetrahydro-​2-​(4-​hydroxyphenyl)​-2H-pyran-3-carboxylic Acid

Molekularformel

C18H17FO4

Molekulargewicht

316.328

IUPAC-Name

(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxylic acid

InChI

InChI=1S/C18H17FO4/c19-13-5-1-11(2-6-13)16-10-9-15(18(21)22)17(23-16)12-3-7-14(20)8-4-12/h1-8,15-17,20H,9-10H2,(H,21,22)/t15-,16+,17+/m1/s1

InChI-Schlüssel

XXZJUZXKBFUPQH-IKGGRYGDSA-N

SMILES

C1CC(OC(C1C(=O)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.